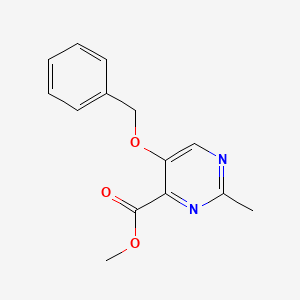![molecular formula C9H16N2O2 B14877801 8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14877801.png)
8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropyl-5-oxa-2,8-diazaspiro[35]nonan-7-one is a versatile organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an isopropyl group and a diazaspiro moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one:
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: Another related compound with a slightly different structure and potentially different properties.
Uniqueness
8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
8-propan-2-yl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)11-6-9(4-10-5-9)13-3-8(11)12/h7,10H,3-6H2,1-2H3 |
InChI Key |
AWDPRUSBMKIPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(CNC2)OCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


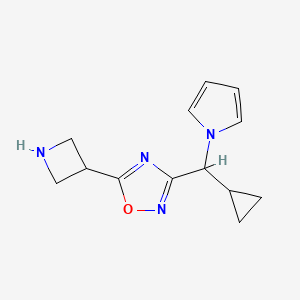
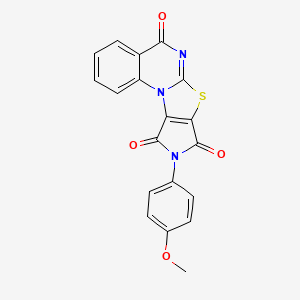
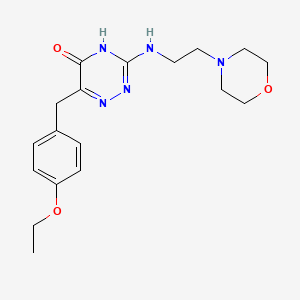
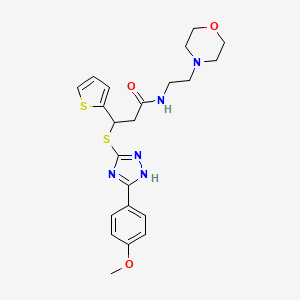
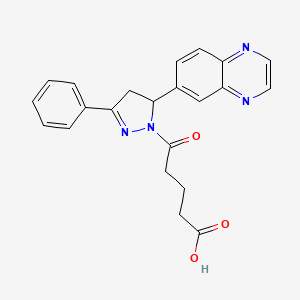
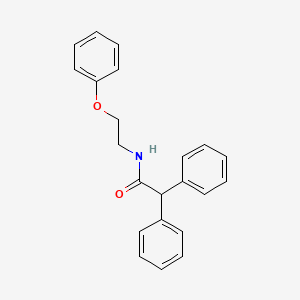
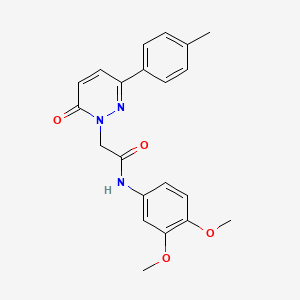
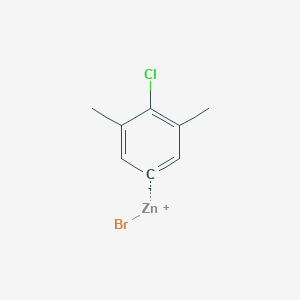

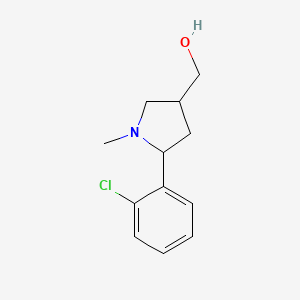
![(E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14877777.png)
![Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14877787.png)
![4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3'-pyrrolidine] hydrochloride](/img/structure/B14877789.png)
